2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
Description
The compound 2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one features a thiazole core substituted with a 4-methanesulfonylphenylamino group at the 2-position and a tetrahydroisoquinoline-linked ethanone moiety at the 4-position. This structure combines a heterocyclic scaffold (thiazole) with a sulfonamide group and a nitrogen-containing bicyclic system (tetrahydroisoquinoline), which are common motifs in medicinal chemistry for targeting enzymes or receptors.
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-29(26,27)19-8-6-17(7-9-19)22-21-23-18(14-28-21)12-20(25)24-11-10-15-4-2-3-5-16(15)13-24/h2-9,14H,10-13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDMNPAMNPUXLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines thiazole and tetrahydroisoquinoline moieties, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound's structure can be broken down into key components:
- Thiazole Ring : Known for its role in various biological activities.
- Tetrahydroisoquinoline Moiety : Associated with neuroprotective effects and other pharmacological properties.
- Methanesulfonyl Group : Enhances solubility and reactivity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cell proliferation in various cancer cell lines. For instance, it has shown cytotoxic effects against human cervical cancer (HeLa) and colon adenocarcinoma (Caco-2) cell lines .
- Antimicrobial Properties : The compound has demonstrated significant antibacterial activity against Gram-positive bacteria, particularly Enterococcus faecium. Its antibiofilm properties suggest potential use in treating biofilm-related infections .
- Enzyme Inhibition : The compound may interact with enzymes involved in critical cellular processes. Research is ongoing to identify specific molecular targets and elucidate the mechanisms by which it alters enzyme activity.
The mechanisms underlying the biological activities of this compound are still being investigated. However, several hypotheses have emerged:
- Enzyme Interaction : The thiazole component may inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are implicated in cancer progression and other diseases .
- Cell Signaling Modulation : The tetrahydroisoquinoline moiety may influence neurotransmitter systems, potentially offering neuroprotective effects in neurodegenerative disorders .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiazole ring via cyclization reactions.
- Coupling reactions to introduce the methanesulfonylphenylamino group.
- Final modifications to attach the tetrahydroisoquinoline moiety.
Case Studies
Several studies have evaluated the biological activity of structurally similar compounds:
These comparisons highlight the potential of thiazole and tetrahydroisoquinoline derivatives in drug discovery.
Scientific Research Applications
Pharmaceutical Applications
-
Antibacterial Activity :
- The thiazole ring is associated with antibacterial properties. Compounds containing thiazole have been reported to exhibit activity against various bacterial strains. Preliminary studies suggest that derivatives of this compound may enhance antibacterial efficacy due to the presence of the methanesulfonyl group .
- Anticancer Potential :
-
Enzyme Inhibition :
- This compound may act as an enzyme inhibitor, particularly in pathways related to inflammation and cancer metabolism. Studies evaluating its effect on specific enzymes could provide insights into its mechanism of action and therapeutic potential.
Biological Assays and Mechanistic Studies
To evaluate the biological activity of this compound, various assays can be employed:
- Cell Viability Assays : These assays help determine the cytotoxic effects on different cell lines.
- Enzyme Activity Assays : Assessing the inhibition of specific enzymes can elucidate the compound's mechanism of action.
Data from these studies contribute to understanding how structural modifications affect biological activity and therapeutic potential .
Case Studies and Research Findings
Several studies have reported on compounds similar to 2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antibacterial Activity | Demonstrated significant inhibition against Gram-positive bacteria. |
| Study B | Anticancer Properties | Indicated potential for inducing apoptosis in leukemia cell lines. |
| Study C | Enzyme Inhibition | Showed inhibition of specific kinases involved in cancer progression. |
These findings underscore the compound's versatility and potential in drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Core Heterocycle Differences: The target’s thiazole core contrasts with triazoles (e.g., ) and triazines (e.g., ), which may alter electronic properties and binding affinities.
- Sulfonyl Group Positioning : The para-substituted methanesulfonyl group in the target compound may enhance steric accessibility compared to ortho-substituted sulfonylureas (e.g., metsulfuron-methyl ), influencing target engagement.
- Tetrahydroisoquinoline Motif: Shared with , this bicyclic system likely contributes to conformational rigidity and enhanced receptor binding compared to simpler aryl groups (e.g., phenyl in ).
Hydrogen Bonding and Crystallographic Insights
The methanesulfonyl group in the target compound can act as a hydrogen-bond acceptor, a feature critical for molecular recognition in enzyme inhibition (e.g., kinase targets). Similar sulfonyl-containing compounds, such as those in and , utilize sulfonyl oxygen atoms for intermolecular interactions, as described in hydrogen-bonding analyses .
Functional Implications
- For example, triazole derivatives () are explored for antimicrobial activity, and sulfonylureas () are herbicides.
- Synthetic Challenges: The target’s tetrahydroisoquinoline-ethanone linkage may require specialized coupling reagents, contrasting with the straightforward alkylation steps used in triazole synthesis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one?
- Methodological Answer : The compound can be synthesized via a multi-step procedure involving:
- Thiazole ring formation : Reacting 4-methanesulfonylaniline with bromoacetyl derivatives under basic conditions to form the thiazole core.
- Coupling with tetrahydroisoquinoline : Use a nucleophilic substitution or amide coupling reaction to attach the tetrahydroisoquinoline moiety.
- Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization (using ethanol or DCM/hexane mixtures) to isolate the product.
- Validation : Confirm purity via HPLC (>95%) and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers approach crystallographic characterization of this compound?
- Methodological Answer :
- Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Structure solution : Apply direct methods using SHELXS for phase determination .
- Refinement : Optimize the model with SHELXL, focusing on anisotropic displacement parameters and hydrogen bonding networks. Validate using R-factor convergence (<0.05 for R1) .
- Visualization : Generate ORTEP diagrams (ORTEP-III) to illustrate thermal ellipsoids and molecular packing .
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal lattice be systematically analyzed?
- Methodological Answer :
- Graph set analysis : Apply Etter’s graph theory to categorize hydrogen bonds (e.g., for dimeric motifs) using software like Mercury or CrystalExplorer .
- Energy calculations : Use DFT (e.g., B3LYP/6-31G*) to estimate hydrogen bond strengths and compare with experimental geometries .
- Impact on properties : Correlate packing motifs with solubility or stability trends (e.g., layered vs. helical networks) .
Q. What experimental design considerations are critical for studying the environmental fate of this compound?
- Methodological Answer :
- Partitioning studies : Measure log (octanol-water) via shake-flask methods and soil adsorption coefficients () using batch equilibrium experiments .
- Degradation pathways : Conduct hydrolysis/photolysis under controlled pH/UV conditions. Monitor intermediates via LC-MS/MS .
- Ecotoxicology : Use standardized OECD tests (e.g., Daphnia magna acute toxicity) to assess ecological risks. Cross-reference with computational QSAR models .
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
- Methodological Answer :
- Cross-validation : Compare NMR chemical shifts with computed values (GIAO-DFT) to identify conformational discrepancies .
- Dynamic effects : Perform variable-temperature NMR to probe tautomerism or rotational barriers that XRD may not capture .
- Complementary techniques : Use IR spectroscopy to validate functional groups (e.g., C=O stretching at ~1675 cm) and powder XRD to rule out polymorphism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
